molecular formula C10H15F3N4O2 B13931583 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid

1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid

Cat. No.: B13931583
M. Wt: 280.25 g/mol
InChI Key: UHUDHVCZIPDLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrazole and piperazine with the trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyrazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. The trifluoroacetic acid group can enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)morpholine
  • 1-(1-Methylpyrazol-4-yl)pyrrolidine
  • 1-(1-Methylpyrazol-4-yl)piperidine

Comparison: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15F3N4O2

Molecular Weight

280.25 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N4.C2HF3O2/c1-11-7-8(6-10-11)12-4-2-9-3-5-12;3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;(H,6,7)

InChI Key

UHUDHVCZIPDLNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.